molecular formula C6H5Br2N3 B2430558 5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide CAS No. 2361644-69-9

5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide

Cat. No.: B2430558
CAS No.: 2361644-69-9
M. Wt: 278.935
InChI Key: CAHWFSBPKUOHFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves several methods. One method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method involves a coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-c]pyrimidine derivatives, including 8-bromoimidazo[1,2-c]pyrimidines, have been synthesized from C-substituted 4-aminopyrimidines (Rogul'chenko, Mazur, & Kochergin, 1975).
  • Thiazolo[3,2-a]pyrimidine hydrobromide derivatives, including those with the bromopyrimidine moiety, have been synthesized using a one-pot method, demonstrating significant anticancer activity (Sekhar et al., 2020).
  • Bromination of pyrrolo[1,2-c]pyrimidines has led to the formation of bromo-derivatives, important in the study of chemical reactions and properties of these compounds (Irwin, Wibberley, & Cooper, 1971).

Biological Activity and Potential Applications

  • Certain imidazo[1,2-a]pyrimidines, including derivatives of 5-bromoimidazo[1,2-a]pyrimidines, have shown in vitro antimicrobial activity against various microorganisms (Revanker, Matthews, & Robins, 1975).
  • Novel 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidine derivatives, containing the 5-bromo-pyrimidine moiety, have shown moderate antibacterial potencies and selectively antiproliferative activity against human cancer cell lines (Liu et al., 2018).
  • Synthesized 5-bromoimidazo[1,2-alpha]pyrazine derivatives demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities (Sablayrolles et al., 1984).

Safety and Hazards

The safety data sheet for a similar compound, Pyridinium bromide perbromide, indicates that it is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyrimidine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They are being explored for their anticancer activity against various human cancer cell lines . Further exploration of substituents at C2 and C6 positions could lead to compounds with improved potency .

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.BrH/c7-5-1-2-8-6-9-3-4-10(5)6;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHWFSBPKUOHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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